molecular formula C24H17N5O6S B14201775 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid CAS No. 923298-08-2

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid

Cat. No.: B14201775
CAS No.: 923298-08-2
M. Wt: 503.5 g/mol
InChI Key: SNIVQKOIINRROT-UHFFFAOYSA-N
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Description

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid is a complex organic compound that features a quinoxaline core substituted with indole groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline typically involves the reaction of indole derivatives with quinoxaline precursors. One common method is the electrophilic substitution reaction, where indole reacts with quinoxaline in the presence of a catalyst such as sulfuric acid. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-bis(1H-indol-3-yl)-6-aminoquinoxaline, while substitution reactions can produce various indole-substituted quinoxaline derivatives.

Scientific Research Applications

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Studied for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline involves its interaction with specific molecular targets. The compound’s indole groups can interact with proteins and enzymes, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3,3’-bis(indolyl)methane: Another indole-based compound with similar structural features.

    2,3-bis(1H-indol-3-yl)quinoxaline: Lacks the nitro group but shares the quinoxaline core.

    6-nitroquinoxaline: Contains the nitro group but lacks the indole substitutions.

Uniqueness

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline is unique due to the combination of its indole and nitro substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

923298-08-2

Molecular Formula

C24H17N5O6S

Molecular Weight

503.5 g/mol

IUPAC Name

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid

InChI

InChI=1S/C24H15N5O2.H2O4S/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19;1-5(2,3)4/h1-13,25-26H;(H2,1,2,3,4)

InChI Key

SNIVQKOIINRROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65.OS(=O)(=O)O

Origin of Product

United States

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